N-Fmoc-2,3-dimethoxy-L-phenylalanine
Description
Significance of Non-Canonical Amino Acids (ncAAs) in Peptide and Protein Engineering
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. Their incorporation into peptides and proteins is a powerful strategy to introduce novel chemical and physical properties, thereby expanding the functional repertoire of these biomolecules. The integration of ncAAs can enhance the stability, bioactivity, and pharmacokinetic properties of peptides, as well as introduce unique functionalities for specific applications. rsc.orgorganic-chemistry.org
The use of ncAAs allows for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved characteristics such as resistance to enzymatic degradation. organic-chemistry.org This is crucial for the development of peptide-based drugs. Furthermore, ncAAs can serve as probes to study protein structure and function in detail, enabling researchers to investigate biological mechanisms at a molecular level. nih.gov The residue-specific or site-specific incorporation of ncAAs provides a versatile toolkit for engineering proteins with desired traits, from enhanced catalytic activity to novel binding specificities. nih.gov
Role of Fmoc Protection in Contemporary Synthetic Peptide Chemistry
The synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), relies heavily on the use of protecting groups to prevent unwanted side reactions at the amino group of amino acids. altabioscience.com The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern SPPS due to its unique chemical properties. altabioscience.comresearchgate.net
Introduced by Eric Atherton and Bob Sheppard in the late 1970s, the Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.comresearchgate.net This is a significant advantage over the older tert-butyloxycarbonyl (Boc) protecting group, which requires harsh acidic conditions for removal that can damage sensitive peptide sequences. nih.gov The orthogonality of the Fmoc group allows for the use of acid-labile protecting groups for the amino acid side chains, which can be removed simultaneously at the end of the synthesis. altabioscience.comnih.gov
The Fmoc group also offers practical advantages in the automation of peptide synthesis. The cleavage of the Fmoc group produces a dibenzofulvene-piperidine adduct that absorbs strongly in the UV region, allowing for real-time monitoring of the deprotection step. nih.gov This ensures the efficient and stepwise assembly of the peptide chain, leading to higher purity and yield of the final product. researchgate.net The mild conditions of Fmoc chemistry are also compatible with a wide range of modified amino acids, including those with post-translational modifications like glycosylation and phosphorylation. nih.gov
Overview of Dimethoxy-Substituted Phenylalanine Derivatives in Academic Research
Phenylalanine, with its aromatic side chain, is a common target for modification to create ncAAs with unique properties. The introduction of methoxy (B1213986) groups onto the phenyl ring of phenylalanine can significantly alter its electronic and steric characteristics, leading to interesting applications in various fields of research.
Dimethoxy-substituted phenylalanine derivatives have been utilized in the development of novel materials and in medicinal chemistry. For instance, L-3,4-dimethoxyphenylalanine has been synthesized chemoenzymatically for use as a building block in the production of other valuable compounds. nih.gov In the field of materials science, poly(2,5-dimethoxyaniline), a polymer derived from a related compound, has been investigated for its electrochromic properties, with potential applications in smart windows and displays. scielo.br
In the context of medicinal chemistry, the substitution pattern of methoxy groups on the phenylalanine ring can influence biological activity. For example, in the study of peptide sweeteners, the position of methoxy substitution on L-aspartyl-L-phenylalanine methyl ester was found to affect its taste profile. researchgate.net Furthermore, derivatives of 2,5-dimethoxyphenethylamine, a compound structurally related to dimethoxyphenylalanine, are of interest in the synthesis of pharmacologically active molecules. google.com The Fmoc-protected versions of these dimethoxy-phenylalanine derivatives, such as Fmoc-3,4-dimethoxy-L-phenylalanine, are commercially available and serve as valuable reagents for incorporating these modified amino acids into peptides. nih.gov
Properties of N-Fmoc-2,3-dimethoxy-L-phenylalanine
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(2,3-dimethoxyphenyl)propanoic acid | nih.gov |
| Molecular Formula | C26H25NO6 | researchgate.netnih.gov |
| Molecular Weight | 447.49 g/mol | researchgate.netnih.gov |
| CAS Number | 1260604-86-1 | researchgate.netnih.gov |
| Appearance | White to off-white powder | |
| Purity | ≥95% | nih.gov |
| Solubility | Soluble in organic solvents like DMF and DMSO | altabioscience.com |
| Storage | 2-8°C |
Structure
3D Structure
Properties
Molecular Formula |
C26H25NO6 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2S)-3-(2,3-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO6/c1-31-23-13-7-8-16(24(23)32-2)14-22(25(28)29)27-26(30)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1 |
InChI Key |
PDRXHOVOTMVUNR-QFIPXVFZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of N Fmoc 2,3 Dimethoxy L Phenylalanine
Advanced Synthetic Approaches for N-Fmoc-2,3-dimethoxy-L-phenylalanine
Modern synthetic strategies leverage powerful asymmetric methods to ensure the desired L-configuration of the final product, coupled with optimized protection protocols for the α-amino group.
The asymmetric synthesis of α-amino acids is frequently accomplished using methods that establish the chiral center with high enantiomeric excess. Schöllkopf's bis-lactim ether method is a prominent example of such a strategy, enabling the synthesis of exotic amino acids. wikipedia.org This approach utilizes a chiral auxiliary, typically derived from the proteinogenic amino acid (R)-valine, to direct the stereoselective alkylation of a glycine-derived substrate. wikipedia.org
The general mechanism begins with the formation of a 2,5-diketopiperazine from glycine (B1666218) and (R)-valine, which is then converted to a bis-lactim ether. wikipedia.org Deprotonation at the prochiral position of the glycine unit creates a carbanion. The steric hindrance imposed by the isopropyl group of the valine auxiliary effectively shields one face of this carbanion, forcing an incoming electrophile to attack from the less hindered face. wikipedia.org For the synthesis of 2,3-dimethoxy-L-phenylalanine, the electrophile would be a 2,3-dimethoxybenzyl halide, such as 2,3-dimethoxybenzyl bromide. This directed alkylation step proceeds with high diastereoselectivity, often achieving an enantiomeric excess greater than 95%. wikipedia.orglmaleidykla.lt The final step involves acidic hydrolysis to cleave the dipeptide, yielding the desired L-amino acid methyl ester and the chiral auxiliary for recovery. wikipedia.org
While highly effective for laboratory-scale synthesis of unique amino acids, the Schöllkopf method has limitations in terms of atom economy, which can be a drawback for industrial applications. wikipedia.org Analogous methods often involve the alkylation of chiral nickel(II) complexes of glycine Schiff bases, which can also provide high levels of stereocontrol under mild phase-transfer conditions. nih.govnih.gov
Table 1: Key Stages of the Schöllkopf Synthesis for 2,3-dimethoxy-L-phenylalanine
| Step | Description | Key Reagents | Purpose |
| 1 | Bislactim Ether Formation | Glycine, (R)-Valine, Methylating Agent | Creation of the chiral template. wikipedia.org |
| 2 | Deprotonation | n-Butyllithium (n-BuLi) | Generation of a nucleophilic carbanion at the prochiral center. wikipedia.org |
| 3 | Stereoselective Alkylation | 2,3-Dimethoxybenzyl Bromide | Introduction of the dimethoxyphenyl side chain with high stereocontrol. wikipedia.orglmaleidykla.lt |
| 4 | Hydrolysis | Acidic conditions (e.g., HCl) | Cleavage of the auxiliary to release the target amino acid ester. wikipedia.org |
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial protecting group in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). nih.gov Its introduction onto the α-amino group of 2,3-dimethoxy-L-phenylalanine is a critical step. The protection is typically achieved by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions.
However, the stability of the Fmoc group itself presents a challenge during synthesis and workup. The fluorenyl moiety is susceptible to cleavage under certain basic conditions. nih.gov Therefore, careful optimization of the reaction pH is necessary to ensure complete protection of the amine without premature loss of the protecting group. nih.gov The synthesis of N-Fmoc protected amino acids often involves a biphasic system, such as dioxane and aqueous sodium bicarbonate, to maintain a controlled pH environment. Alternative methods, like the Arndt-Eistert synthesis, have been employed for preparing N-Fmoc-L-β-homo-amino acids from their α-amino acid counterparts, showcasing the versatility of Fmoc protection strategies. researchgate.net
The dimethoxyphenyl group of the target compound offers sites for further functionalization, which can be exploited to create analogues with modified properties. The existing ortho-dimethoxy substituents are electron-donating and act as ortho, para-directors in electrophilic aromatic substitution reactions. However, the positions on the ring are not equivalent, and achieving regioselectivity for a specific site can be challenging.
Directed ortho-metalation (DoM) is a powerful strategy to overcome these challenges. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to an adjacent ortho position. While the amino acid side chain itself can be complex, related strategies on simpler dimethoxybenzene systems often employ a directing group to achieve lithiation at a specific carbon. Subsequently, quenching this lithiated intermediate with an electrophile installs a new substituent with high regiocontrol. Iridium-catalyzed C-H borylation is another modern technique that allows for the regioselective installation of a versatile boronic ester group, which can then be used in a wide array of cross-coupling reactions to introduce further diversity. nih.gov
Precursor Chemistry and Introduction of Side-Chain Functionalities
The key precursor for the synthesis is the 2,3-dimethoxyphenyl side chain, which is typically introduced via an electrophile like 2,3-dimethoxybenzyl bromide or a carbonyl compound like 2,3-dimethoxybenzaldehyde (B126229). The synthesis of these precursors often starts from commercially available and simpler aromatic compounds. For instance, 2,3-dimethoxybenzaldehyde can be a starting point in biosynthetic-like pathways or reductive amination schemes. researchgate.net
Classical methods like the Strecker synthesis can be adapted for this purpose, involving the reaction of 2,3-dimethoxybenzaldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. google.com Alternatively, enzymatic approaches using transaminases can convert a keto-acid precursor, 2,3-dimethoxyphenylpyruvic acid, into the desired amino acid with high enantioselectivity.
Table 2: Comparison of Precursor Synthesis Strategies
| Method | Starting Material | Key Transformation | Advantages | Disadvantages |
| Strecker Synthesis | 2,3-Dimethoxybenzaldehyde | Aminonitrile formation and hydrolysis | Well-established, versatile. google.com | Use of toxic cyanide, produces racemate. |
| Reductive Amination | 2,3-Dimethoxyphenylpyruvic acid | Imine formation and reduction | Can be made stereoselective with chiral catalysts. | Requires synthesis of the keto-acid precursor. |
| Schöllkopf Alkylation | 2,3-Dimethoxybenzyl bromide | Asymmetric alkylation | High stereoselectivity. wikipedia.org | Multi-step, lower atom economy. wikipedia.org |
| Biosynthesis | Benzaldehyde derivatives | Enzymatic cascade | High stereoselectivity, green. researchgate.net | Substrate specificity can be limited. |
Introducing further substituents onto the 2,3-dimethoxyphenyl ring requires overcoming the directing effects of the two methoxy (B1213986) groups. Both are activating ortho, para-directors. The positions ortho to one methoxy group are meta to the other, leading to potential mixtures of products in electrophilic aromatic substitution.
To achieve specific substitution patterns, chemists can employ several strategies:
Blocking Groups: A position can be temporarily blocked with a group like a sulfonic acid, directing an incoming electrophile to the desired location. The blocking group is then removed in a subsequent step.
Directed Metalation: As discussed in section 2.1.3, using a directing group can achieve highly regioselective functionalization.
Modification of Directing Groups: An activating group can sometimes be converted into a deactivating group to change its directing properties. chemistrysteps.com For example, a Friedel-Crafts acylation would be directed to the position para to the 3-methoxy group (the 6-position), as it is the most activated and sterically accessible site. Subsequent modification of the introduced ketone could then follow.
Nucleophilic Aromatic Substitution (SNAr): If a strongly electron-withdrawing group (like a nitro group) is present on the ring, it can activate the ring towards nucleophilic attack, allowing for the displacement of a leaving group (like a halide) by a nucleophile. This provides an alternative route for functionalization.
These advanced methods provide a toolkit for the rational design and synthesis of complex this compound derivatives with tailored functionalities on the aromatic side chain.
Derivatization Strategies for Analytical and Subsequent Chemical Transformations
The strategic chemical modification, or derivatization, of this compound is a critical step for various analytical and preparative purposes. These derivatizations can enhance detectability, facilitate the separation of enantiomers, and prepare the molecule for subsequent chemical transformations. The primary sites for such modifications are the carboxylic acid group and, following deprotection, the α-amino group.
Chiral Derivatization for Enantiomeric Purity Analysis
Ensuring the enantiomeric purity of this compound is paramount, particularly in peptide synthesis where the incorporation of the wrong enantiomer can have significant biological consequences. Chiral derivatization is a powerful technique to assess enantiomeric excess. This typically involves reacting the amino acid with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
One common approach involves the use of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogs. peptide.comnih.govnih.gov This method requires the initial removal of the Fmoc protecting group to liberate the free amine. The resulting 2,3-dimethoxy-L-phenylalanine is then reacted with Marfey's reagent. The L-amino acid will form an L,L-diastereomer, while any contaminating D-enantiomer will form a D,L-diastereomer. These diastereomers exhibit different chromatographic behaviors on a standard C18 column, allowing for their separation and quantification. peptide.com
Another strategy is pre-column derivatization with other chiral reagents. Reagents such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) can be used to form diastereomeric derivatives that are separable by reversed-phase HPLC. acs.orgacs.org Similarly, other CDAs like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and N-(4-nitrophenoxycarbonyl)-L-phenylalanine methoxyethyl ester (S-NIFE) can be employed to create diastereomers with distinct chromatographic properties. nih.gov
Alternatively, direct enantioseparation can be achieved without derivatization of the amino acid itself by using chiral stationary phases (CSPs) in HPLC. rsc.orgnih.govphenomenex.com Polysaccharide-based CSPs, such as those from the CHIRALPAK series (e.g., IA, IC), have demonstrated broad applicability in resolving the enantiomers of Nα-Fmoc protected amino acids. rsc.org The choice of mobile phase, including the organic modifier and any additives, plays a crucial role in achieving optimal separation. rsc.org
Table 1: Chiral Derivatization and Separation Methods for Amino Acids
| Method | Derivatizing Agent/Stationary Phase | Principle | Applicability to this compound |
| Marfey's Method | Marfey's Reagent (FDNP-L-Ala-NH₂) | Formation of diastereomers after Fmoc deprotection, separable by standard HPLC. | Applicable after removal of the Fmoc group. |
| Pre-column Derivatization | (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) | Formation of fluorescent and chromatographically separable diastereomers. | Applicable after removal of the Fmoc group. |
| Direct Enantioseparation | Chiral Stationary Phases (e.g., CHIRALPAK IA, IC) | Differential interaction of enantiomers with the chiral selector on the stationary phase. | Directly applicable to the N-Fmoc protected compound. |
Derivatization for Spectroscopic Tagging and Detection
For analytical purposes such as HPLC and other separation techniques, it is often necessary to introduce a spectroscopic tag to enhance the detection of this compound. While the fluorenylmethoxycarbonyl (Fmoc) group itself possesses strong UV absorbance, further derivatization can be employed to introduce chromophores or fluorophores for increased sensitivity or to enable detection by different spectroscopic methods.
The inherent UV-Vis spectroscopic properties of the Fmoc group provide a convenient handle for detection. researchgate.netresearchgate.net The fluorenyl moiety exhibits characteristic absorption maxima, which can be utilized for quantification in HPLC analysis.
For enhanced sensitivity, particularly in trace analysis, fluorescent tagging is a preferred method. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent that reacts with the free amino group (after Fmoc removal) to yield a highly fluorescent dansyl derivative. sigmaaldrich.comnih.govnih.gov These derivatives can be detected with high sensitivity using fluorescence detectors in HPLC systems. The derivatization is typically carried out in an alkaline medium. researchgate.net
Another common fluorogenic reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl) itself. acs.orgnih.govjascoinc.com While the compound is already N-Fmoc protected, this reagent is widely used to derivatize the amino group of amino acids to yield fluorescent products, highlighting the utility of the Fmoc group as a spectroscopic tag. researchgate.netnih.govnih.gov The reaction is rapid and can be performed pre-column in HPLC analysis. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound and its derivatives. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming the presence of the Fmoc group, the dimethoxy-substituted phenyl ring, and the amino acid backbone. nih.govchemicalbook.comrsc.orgrsc.org Specific chemical shifts and coupling constants can be used to verify the structure and purity of the compound.
Table 2: Spectroscopic Tagging and Detection Methods
| Method | Derivatizing Agent/Technique | Principle | Detection Wavelengths/Method |
| UV-Vis Spectroscopy | None (inherent Fmoc group) | The fluorenyl moiety of the Fmoc group absorbs UV light. | UV detection, typically around 265 nm. |
| Fluorescence Spectroscopy | Dansyl Chloride | Reaction with the primary amine (post-Fmoc deprotection) to form a fluorescent derivative. | Excitation ~337 nm, Emission ~492 nm (values can vary with solvent). sigmaaldrich.com |
| Fluorescence Spectroscopy | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | The Fmoc group itself is fluorescent. | Excitation ~260 nm, Emission ~310 nm. |
| NMR Spectroscopy | None | Intrinsic nuclear spin properties of atoms within the molecule. | 1H and 13C chemical shifts and coupling constants. |
Applications in Advanced Peptide and Protein Synthesis
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the predominant method for chemically assembling peptides. nih.govnih.gov The Fmoc/tBu strategy is a widely used variant of SPPS, relying on an orthogonal protection scheme where the temporary N-terminal Fmoc group is removed by a mild base, and acid-labile protecting groups are used for amino acid side chains. csic.es
The integration of N-Fmoc-2,3-dimethoxy-L-phenylalanine into a standard Fmoc/tBu SPPS workflow follows a well-established iterative cycle. embrapa.br The synthesis begins with an amino acid anchored to a solid support (resin). uci.edu The cycle for incorporating the next amino acid, such as this compound, consists of two main steps:
Fmoc Deprotection: The Fmoc protecting group on the resin-bound peptide is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose a free N-terminal amine. uci.edupeptide.com
Coupling: The carboxylic acid of the incoming this compound is activated using a coupling reagent. embrapa.br The activated amino acid is then added to the resin, where it forms a peptide bond with the newly exposed amine of the growing chain. uci.edu
This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The high purity of the Fmoc-amino acid building block is crucial to avoid the incorporation of impurities that could terminate the growing peptide chain. nih.gov
The chemical synthesis of peptides containing sterically hindered amino acids, such as those with bulky side chains or N-methyl groups, presents a significant challenge. mdpi.com The 2,3-dimethoxy substitution on the phenyl ring of this compound creates considerable steric bulk close to the site of peptide bond formation. This can lead to several complications:
Slow Coupling Kinetics: The bulky nature of the amino acid can physically impede its approach to the N-terminus of the growing peptide chain, resulting in slow and inefficient coupling reactions. mdpi.com
Incomplete Reactions: Steric hindrance may prevent the coupling reaction from going to completion, leading to deletion sequences where the intended amino acid is missing from the final peptide.
Aggregation: The growing peptide chains, particularly hydrophobic or bulky sequences, can aggregate on the solid support, further reducing the accessibility of reactive sites for deprotection and coupling steps. chemrxiv.org
To address these issues, several strategies have been developed to improve the efficiency of incorporating demanding building blocks.
Table 1: Challenges and Mitigation Strategies in SPPS of Sterically Hindered Amino Acids
| Challenge | Description | Mitigation Strategy |
| Slow or Incomplete Coupling | The bulky side chain of the amino acid hinders the formation of the peptide bond, leading to low yields and deletion sequences. mdpi.com | Use of more potent coupling reagents (e.g., PyBOP, HCTU), increased excess of amino acid and reagents, or extended reaction times. nih.gov |
| Peptide Aggregation on Resin | Inter- and intra-chain interactions of the growing peptide lead to clumping of the resin, blocking reactive sites. chemrxiv.org | Incorporation of solubility-enhancing tags, use of chaotropic agents, or performing synthesis at elevated temperatures. nih.govchemrxiv.org |
| Low Solubility of Final Peptide | Hydrophobic and bulky non-canonical amino acids can make the final cleaved peptide difficult to purify and handle. chemrxiv.org | Synthesis with a cleavable solubility tag (e.g., a poly-arginine tag) that is removed after purification. chemrxiv.org |
The incorporation of this compound allows for significant modifications to the peptide backbone, which can enhance biological activity or stability. nih.gov Furthermore, the C-terminus of the peptide can be readily modified by selecting the appropriate solid-phase resin at the outset of the synthesis. uci.edu For instance, using a Rink amide resin will yield a peptide with a C-terminal amide, a common feature in many naturally occurring bioactive peptides, while a 2-chlorotrityl resin allows for the cleavage of the peptide to yield a C-terminal carboxylic acid. embrapa.bruci.edu
The introduction of the 2,3-dimethoxy-L-phenylalanine residue itself constitutes a significant backbone modification, altering the local and global conformation of the peptide. More complex backbone structures, such as peptide thioesters, can also be synthesized using specialized "safety-catch" linkers and Fmoc-based SPPS. elsevierpure.com These thioesters are valuable intermediates for producing larger proteins through methods like native chemical ligation. elsevierpure.com
Strategies for Non-Canonical Amino Acid Incorporation in Protein Engineering
While chemical synthesis is powerful for producing peptides, the synthesis of large proteins often relies on biological machinery. Genetic code expansion (GCE) has emerged as a revolutionary technology to incorporate ncAAs site-specifically into proteins within living cells. nih.gov
Site-specific integration is the most common application of GCE. frontiersin.org This technique enables the insertion of a single ncAA, such as 2,3-dimethoxy-L-phenylalanine, at a predetermined position in a protein's sequence. uea.ac.uk The process relies on the introduction of an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) into a host organism. nih.govnih.gov
This orthogonal pair functions independently of the host's own synthetases and tRNAs. frontiersin.org The engineered tRNA is designed to recognize a rare or unused codon, most commonly the amber stop codon (UAG). nih.gov When the ribosome encounters the UAG codon in the messenger RNA (mRNA) template, the engineered tRNA, charged with the ncAA by the orthogonal aaRS, inserts the ncAA, allowing translation to continue. This allows for the production of a full-length protein containing the ncAA at the specified site. frontiersin.orguea.ac.uk This method has been successfully used to incorporate a wide variety of ncAAs into proteins in bacteria, yeast, and even multicellular organisms. frontiersin.orguea.ac.uk
A more advanced and challenging strategy is the global reassignment of a sense codon. frontiersin.org Instead of hijacking a stop codon, this approach aims to completely replace a canonical amino acid with a non-canonical one throughout an organism's entire proteome. This requires reassigning one of the 61 sense codons that normally encode for one of the 20 standard amino acids. researchgate.net
The primary obstacle is competition from the host's native tRNAs that also recognize the targeted codon. frontiersin.orgresearchgate.net Therefore, successful implementation often requires extensive genome engineering to remove the native tRNAs or alter the genetic code in a more fundamental way. frontiersin.org If achieved, this method would allow for the synthesis of proteins where every instance of a specific amino acid (e.g., every phenylalanine) is replaced by 2,3-dimethoxy-L-phenylalanine, creating profoundly modified organisms with novel biochemical properties.
Design and Synthesis of Peptidomimetics and Peptide Analogs
While the principles of peptidomimetic design are well-established, there is no specific literature detailing the use of this compound in this context.
Rational Design of Conformationally Constrained Peptidomimetics
The introduction of the 2,3-dimethoxy groups on the phenylalanine ring is a rational approach to inducing conformational constraints by limiting the rotational freedom of the side chain. However, no published studies demonstrate the successful design and synthesis of peptidomimetics with defined conformational biases using this specific building block.
Generation of Novel Peptide Scaffolds for Biological Research
The unique stereoelectronic properties of 2,3-dimethoxy-L-phenylalanine could theoretically contribute to the development of novel peptide scaffolds. These scaffolds could serve as templates for creating libraries of bioactive molecules. Nevertheless, there are no specific examples in the scientific literature of such scaffolds being developed using this compound.
Application in Modulating Biological Recognition and Interaction
The methoxy (B1213986) groups on the phenyl ring could alter the hydrophobic and electronic nature of the amino acid side chain, thereby influencing its interaction with biological targets such as receptors or enzymes. Studies on other substituted phenylalanine analogs have shown that such modifications can significantly impact binding affinity and specificity. nih.govnih.gov However, no data is available to illustrate how 2,3-dimethoxy-L-phenylalanine specifically modulates these interactions.
Advanced Chemical Transformations and Bioconjugation Strategies
Post-Synthetic Modifications of Peptides Containing N-Fmoc-2,3-dimethoxy-L-phenylalanine
The incorporation of this compound into peptide sequences opens up avenues for further chemical manipulation after the initial solid-phase or solution-phase synthesis. These modifications allow for the construction of peptides with enhanced properties and complex architectures.
Selective Deprotection and Functional Group Interconversion on the Peptide Chain
The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is a commonly used protecting group in peptide synthesis, typically removed by treatment with a secondary amine like piperidine (B6355638). peptide.com However, the presence of the electron-rich 2,3-dimethoxyphenyl moiety may necessitate careful selection of deprotection conditions to avoid unwanted side reactions on the aromatic ring. Standard deprotection protocols are generally applicable, but orthogonality with other protecting groups on the peptide chain is crucial for selective manipulation. peptide.com
Following the selective deprotection of other functional groups present in the peptide, such as those on lysine (B10760008) or glutamic acid side chains, a variety of functional group interconversions can be performed. For instance, an amino group can be acylated, alkylated, or converted to other functionalities, while a carboxylic acid group can be transformed into an amide or an ester. These transformations allow for the fine-tuning of the peptide's physicochemical properties, such as solubility, stability, and binding affinity. The field of dehydroamino acid chemical biology provides examples of how functional group interconversion on proteins can lead to a deeper understanding of biological processes. nih.gov
Ligation and Cyclization Reactions to Construct Complex Peptide Architectures
The construction of complex peptide architectures, such as cyclic peptides, often imparts improved stability, receptor selectivity, and bioavailability compared to their linear counterparts. Several strategies for peptide cyclization can be employed for peptides containing 2,3-dimethoxy-L-phenylalanine. rsc.orgnih.gov
Head-to-tail cyclization is a common approach where the N-terminus is linked to the C-terminus. This can be achieved either in solution or on-resin. On-resin cyclization is often preferred as it can minimize intermolecular side reactions. The presence of the bulky 2,3-dimethoxyphenyl side chain might influence the conformational preferences of the linear peptide precursor, potentially facilitating or hindering the cyclization process. Thermally induced cyclization has also been observed in dipeptides, suggesting another potential avenue for specific sequences. nih.gov
Native chemical ligation (NCL) and other chemoselective ligation techniques offer powerful tools for the synthesis of large and complex peptides, including cyclic structures. nih.govresearchgate.net While NCL traditionally relies on an N-terminal cysteine, variations of this method could potentially be adapted for peptides incorporating modified phenylalanine residues.
Bioconjugation Approaches Utilizing the Dimethoxyphenyl Moiety
The electron-rich nature of the 2,3-dimethoxyphenyl group presents unique opportunities for bioconjugation, allowing for the covalent attachment of peptides to other molecules of interest.
Covalent Attachment to Biomolecules for Targeted Delivery Systems in Research
The development of targeted delivery systems is a key area of research, aiming to deliver therapeutic or imaging agents specifically to diseased cells or tissues. The dimethoxyphenyl moiety of 2,3-dimethoxy-L-phenylalanine can potentially be exploited for covalent attachment to biomolecules. For instance, photoredox-catalyzed C-H functionalization has emerged as a method for the site-selective bioconjugation of phenylalanine residues. nih.gov This approach could be adapted to the more electron-rich dimethoxyphenyl ring, enabling the attachment of various payloads under mild conditions.
Furthermore, tyrosine-specific bioconjugation methods could potentially be explored for their cross-reactivity with the activated dimethoxyphenyl ring, offering another strategy for linking the peptide to a target biomolecule. rsc.org The goal of such conjugation is to create a system where the peptide acts as a targeting ligand, guiding the attached molecule to its site of action.
Development of Chemical Probes and Activity-Based Sensors for Biological Systems
Chemical probes and activity-based sensors are invaluable tools for studying biological processes in real-time. ljmu.ac.uk The unique electronic properties of the 2,3-dimethoxyphenyl group can be harnessed in the design of such probes. For example, the incorporation of this moiety into a peptide-based probe could modulate its fluorescence properties or its reactivity towards a specific enzyme.
The design of such probes often involves a reactive "warhead" that covalently binds to the target, a reporter tag for detection, and a linker. The 2,3-dimethoxyphenylalanine could be part of the peptide scaffold that provides specificity for a biological target, or the dimethoxyphenyl ring itself could be chemically modified to act as a reporter or a reactive group. While specific examples utilizing 2,3-dimethoxy-L-phenylalanine in this context are not yet widely reported, the principles of chemical probe design suggest its potential.
Design of Optically Active and Photoreactive Analogs
The synthesis of analogs of this compound with tailored optical or photoreactive properties can expand its utility in peptide chemistry and chemical biology.
The enantioselective synthesis of constrained phenylalanine analogs has been reported as a tool to induce defined geometry in peptides. nih.gov Similar strategies could be applied to synthesize optically active derivatives of 2,3-dimethoxy-L-phenylalanine, allowing for the investigation of stereospecific interactions with biological targets. The synthesis of phenylalanine analogs with conjugated aryl-alkyne side chains has also been explored for fluorescent imaging applications, a strategy that could be adapted to the dimethoxyphenyl scaffold. nih.gov
Photoreactive amino acids are powerful tools for photoaffinity labeling, which is used to identify and characterize protein-protein interactions. The design and synthesis of photoreactive analogs of this compound would enable its use in such studies. This could involve the introduction of a photoreactive group, such as a benzophenone (B1666685) or an aryl azide, onto the dimethoxyphenyl ring.
Synthesis and Application of Photoaffinity Labels
Photoaffinity labeling is a powerful technique for identifying and characterizing ligand-receptor interactions in their native biological context. nih.gov This method relies on a photoactivatable probe that, upon irradiation with light of a specific wavelength, generates a highly reactive species capable of forming a covalent bond with interacting biomolecules. creative-proteomics.com While direct published evidence for the use of this compound in photoaffinity labeling is not currently available, its structural features suggest its potential as a precursor for creating such probes.
The general strategy for creating a photoaffinity label from an amino acid like this compound would involve the introduction of a photoreactive moiety. Common photoreactive groups include aryl azides, benzophenones, and diazirines. escholarship.org These groups are relatively stable in the dark but are converted to highly reactive nitrenes, diradicals, or carbenes, respectively, upon photolysis.
The synthesis of a photoaffinity label based on this compound could be envisioned through several routes. One approach would be the derivatization of the phenyl ring to incorporate a photoreactive group. For instance, electrophilic aromatic substitution reactions could be employed to introduce a nitro group, which can then be reduced to an amine and subsequently converted to an aryl azide. The presence of two methoxy (B1213986) groups at the 2- and 3-positions would direct such substitutions, although careful optimization of reaction conditions would be necessary to control regioselectivity.
Alternatively, a more versatile approach involves the synthesis of a phenylalanine analog that already contains a photoreactive group, which is then protected with an Fmoc group for use in solid-phase peptide synthesis (SPPS). For example, a synthetic route could be designed to produce a 2,3-dimethoxyphenylalanine derivative bearing a benzophenone or diazirine moiety at a different position on the ring. The Fmoc-protected version of this unnatural amino acid could then be incorporated into a peptide sequence, allowing for the precise placement of the photo-crosslinker. nih.govrsc.org
The application of such a photoaffinity label would involve synthesizing a peptide probe containing the modified 2,3-dimethoxyphenylalanine residue. This probe would be incubated with its biological target, and upon UV irradiation, a covalent bond would form between the probe and the target protein. Subsequent analysis, often involving mass spectrometry, would allow for the identification of the binding partner and the specific site of interaction. The 2,3-dimethoxy substitution pattern could potentially influence the photoreactivity and cross-linking efficiency of the probe.
Table 1: Potential Photoreactive Derivatives of 2,3-dimethoxy-L-phenylalanine for Photoaffinity Labeling
| Photoreactive Moiety | Potential Synthetic Strategy | Activation Wavelength (nm) | Reactive Intermediate |
| Aryl Azide | Nitration of the phenyl ring, followed by reduction and diazotization/azide substitution. | 254-300 | Nitrene |
| Benzophenone | Friedel-Crafts acylation of the phenyl ring with a benzoyl derivative. | 350-360 | Triplet Diradical |
| Diazirine | Synthesis of a diazirine-containing aromatic aldehyde followed by incorporation into the amino acid side chain. wikipedia.org | 350-380 | Carbene |
Integration into Photochemically Triggered Systems for Spatiotemporal Control
Photochemically triggered systems, often employing "caged" molecules, offer unparalleled spatiotemporal control over biological processes. rsc.org In this approach, a bioactive molecule is rendered inert by a photolabile protecting group (PPG). nih.govmdpi.com Irradiation with light at a specific wavelength cleaves the PPG, releasing the active molecule at a desired time and location. nih.gov While the direct use of this compound in such systems is not documented, its core structure is related to known photolabile moieties, suggesting its potential for developing novel photocaged amino acids.
The 2-nitrobenzyl group and its derivatives are among the most widely used PPGs. wikipedia.org The photochemical release mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the caged molecule. The efficiency and wavelength of photolysis can be tuned by substituents on the aromatic ring. nih.gov Notably, dimethoxy-substituted nitrobenzyl derivatives, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, are well-established PPGs.
Given this precedent, a photolabile protecting group based on a 2,3-dimethoxy-6-nitrophenyl scaffold could potentially be developed for caging the amine or carboxyl group of an amino acid. The electronic properties conferred by the 2,3-dimethoxy substitution pattern would likely influence the absorption maximum and the quantum yield of photocleavage. For instance, the electron-donating methoxy groups could red-shift the absorption wavelength, potentially allowing for the use of less phototoxic, longer-wavelength light for uncaging. harvard.edu
The integration of such a photocaged this compound derivative into a peptide would be achieved through SPPS. The resulting peptide would be biologically inactive until irradiated. Upon light exposure at a specific time and location, for example, by using a focused laser beam, the PPG would be cleaved, releasing the native peptide sequence and restoring its biological function. This would enable researchers to study the acute effects of a peptide's function with high temporal and spatial resolution.
Furthermore, the 2,3-dimethoxy-L-phenylalanine side chain itself could potentially be modified to act as a photolabile element. For example, if a hydroxyl group were introduced onto the phenyl ring, it could be "caged" with a photolabile group. Alternatively, the entire side chain could be part of a larger photolabile system that undergoes a conformational change or cleavage upon irradiation.
Table 2: Hypothetical Photochemically Triggered Systems Based on 2,3-dimethoxy-L-phenylalanine
| System Type | Proposed Moiety | Triggering Mechanism | Potential Application |
| Photocaged Amino Acid | N-Fmoc-2,3-dimethoxy-6-nitro-L-phenylalanine | Photolytic cleavage of the nitrobenzyl-derived protecting group from the amino or carboxyl terminus of a peptide. nih.gov | Spatiotemporal activation of peptide signaling in live cells or tissues. |
| Photoswitchable Peptide | A peptide containing an azobenzene-derivatized 2,3-dimethoxy-L-phenylalanine | Reversible cis-trans photoisomerization of the azobenzene (B91143) moiety upon irradiation with different wavelengths of light. | Reversible control of peptide conformation and binding affinity to its receptor. |
| Photolabile Linker | A cleavable linker incorporating the 2,3-dimethoxyphenyl structure. | Light-induced cleavage of the linker to release a therapeutic peptide or a fluorescent reporter. | Targeted drug delivery or activation of a diagnostic signal at a specific site in the body. |
Analytical and Computational Characterization in Academic Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to verifying the molecular structure of N-Fmoc-2,3-dimethoxy-L-phenylalanine, with each technique providing unique insights into its constituent parts.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of protons and carbons within the molecule.
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key expected signals for this compound include distinct resonances for the aromatic protons on the fluorenyl group (typically between 7.2 and 7.9 ppm), the protons on the dimethoxy-substituted phenyl ring (in the aromatic region, likely between 6.8 and 7.2 ppm), and the methoxy (B1213986) group protons (as singlets, typically around 3.8-3.9 ppm). rsc.org The protons of the phenylalanine backbone, specifically the alpha-proton (α-H) and the beta-protons (β-CH₂), appear in the upfield region, with their exact shifts and multiplicities being highly dependent on the solvent and conformation. The α-H is typically observed as a multiplet around 4.2-4.7 ppm, coupled to the adjacent β-protons.
¹³C NMR: The ¹³C NMR spectrum, often acquired with Attached Proton Test (APT) or similar techniques to differentiate between CH, CH₂, CH₃, and quaternary carbons, confirms the carbon skeleton. Characteristic signals include the carbonyl carbons of the carboxylic acid (~170-175 ppm) and the Fmoc urethane (B1682113) (~156 ppm). The numerous aromatic carbons of the fluorenyl and dimethoxyphenyl groups resonate between ~110 and 150 ppm. The methoxy carbons appear around 55-60 ppm, while the aliphatic carbons of the fluorenylmethyl bridge and the phenylalanine backbone (α-C and β-C) are found in the upfield region of the spectrum (~40-70 ppm). chemicalbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: The following data are predicted values based on spectral data from analogous compounds such as Fmoc-Phe-OH and various methoxy-substituted aromatics. Actual values may vary based on solvent and experimental conditions.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxylic Acid (COOH) | ~10-13 (broad s) | ~173-176 |
| Urethane (N-COO) | - | ~156 |
| Fluorenyl Aromatic (CH) | ~7.30-7.89 (m) | ~120-144 |
| Dimethoxyphenyl Aromatic (CH) | ~6.80-7.10 (m) | ~111-150 |
| Methoxy (OCH₃) | ~3.85 (s) | ~56, ~61 |
| Phenylalanine α-CH | ~4.4-4.7 (m) | ~55 |
| Phenylalanine β-CH₂ | ~3.0-3.3 (m) | ~37 |
| Fmoc CH | ~4.2 (t) | ~47 |
| Fmoc CH₂ | ~4.3-4.5 (d) | ~67 |
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and assessing the purity of this compound. The compound has a molecular formula of C₂₆H₂₅NO₆ and a monoisotopic mass of approximately 447.1682 g/mol . 1pchem.com
HRMS techniques, such as Electrospray Ionization Time-of-Flight (ESI-TOF), can measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) with high precision (typically within 5 ppm). This accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. It also serves as a purity assessment tool by detecting the presence of any impurities with different elemental compositions.
FT-IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show a combination of absorptions from the Fmoc group, the amino acid core, and the substituted phenyl ring.
Key characteristic bands include:
O-H Stretch: A broad absorption band in the range of 2500-3300 cm⁻¹ corresponding to the hydroxyl group of the carboxylic acid.
N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ from the urethane N-H group. nih.gov
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. nih.gov
C=O Stretches: Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the urethane C=O of the Fmoc group absorbs at a slightly lower wavenumber, around 1690-1710 cm⁻¹. researchgate.net
C=C Stretches: Aromatic C=C ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
C-O Stretches: Strong absorptions corresponding to the C-O-C stretches of the methoxy groups and the ester-like linkages of the Fmoc group are expected in the 1000-1300 cm⁻¹ range.
Interactive Data Table: Expected FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Carboxylic Acid O-H | 2500-3300 | Broad stretch |
| Urethane N-H | 3300-3400 | Stretch |
| Aromatic C-H | 3000-3100 | Stretch |
| Aliphatic C-H | 2850-2980 | Stretch |
| Carboxylic Acid C=O | 1700-1725 | Carbonyl stretch |
| Urethane C=O | 1690-1710 | Carbonyl stretch |
| Aromatic C=C | 1450-1600 | Ring stretches |
| C-O-C (Methoxy/Fmoc) | 1000-1300 | Stretch |
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are the gold standard for separating this compound from impurities, including reaction byproducts and, crucially, its D-enantiomer.
HPLC is the primary method for assessing the chemical and enantiomeric purity of this compound. phenomenex.com Due to the compound's aromatic Fmoc group, it is strongly UV-active, allowing for sensitive detection.
Reversed-Phase HPLC (RP-HPLC): This is commonly used to determine chemical purity. A C18 column is typically employed with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA) to ensure good peak shape.
Chiral HPLC: Ensuring the enantiomeric purity is critical, as the presence of the D-enantiomer can have significant consequences in peptide synthesis. Chiral HPLC methods are developed to separate the L- and D-enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for this purpose. phenomenex.comresearchgate.net Similarly, macrocyclic glycopeptide-based columns (e.g., teicoplanin or ristocetin (B1679390) A-based) have demonstrated excellent selectivity for Fmoc-amino acids. sigmaaldrich.com These separations are often performed in reversed-phase or polar organic modes. sigmaaldrich.comphenomenex.com A successful chiral separation allows for the quantification of enantiomeric excess (e.e.), which is typically required to be >99%. phenomenex.com
Interactive Data Table: Typical HPLC Conditions for Fmoc-Amino Acid Analysis
| Parameter | Reversed-Phase (Purity) | Chiral Separation |
| Stationary Phase | C18 (e.g., 5 µm, 250 x 4.6 mm) | Polysaccharide-based (e.g., Lux Cellulose-2) or Macrocyclic Glycopeptide (e.g., Chirobiotic T) phenomenex.comsigmaaldrich.com |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Acetonitrile/Water with acidic or basic additives (e.g., TFA, ammonium (B1175870) acetate) phenomenex.comsigmaaldrich.com |
| Mode | Gradient | Isocratic or Gradient phenomenex.com |
| Flow Rate | ~1.0 mL/min | ~1.0 mL/min phenomenex.com |
| Detection | UV (e.g., 220 nm, 265 nm) | UV (e.g., 220 nm, 265 nm) phenomenex.com |
| Temperature | Ambient or controlled (e.g., 35°C) | Ambient or controlled |
Direct analysis of the intact this compound molecule by Gas Chromatography (GC) is not feasible due to its high molecular weight and low volatility. The carboxylic acid and urethane functional groups make it thermally labile.
However, GC/MS can be employed to analyze the core 2,3-dimethoxy-phenylalanine structure after the removal of the Fmoc protecting group and subsequent derivatization to increase volatility and thermal stability. A common derivatization strategy involves silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). These reagents convert the acidic protons on the carboxylic acid and the amine to their corresponding silyl (B83357) esters and silyl amines. The resulting volatile derivative can then be separated by GC and identified by its characteristic mass spectrum, which would show fragment ions corresponding to the loss of the silyl groups and cleavage of the amino acid backbone.
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the properties and behavior of molecules at an atomic level. For complex molecules such as this compound, these methods can offer insights into their conformational preferences, electronic structure, and potential interactions within larger systems like peptides. However, a comprehensive review of scientific literature reveals a notable absence of specific computational studies focused exclusively on this compound.
The following sections describe the principles of common computational approaches and their potential applications to this compound, while noting the current lack of specific research data.
Molecular Modeling and Dynamics Simulations of this compound-Containing Peptides
Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the three-dimensional structures and dynamic behavior of molecules and their assemblies. These methods are particularly valuable in peptide research for understanding how the incorporation of a non-canonical amino acid, such as 2,3-dimethoxy-L-phenylalanine, influences peptide folding, stability, and interaction with other molecules.
In a typical MD simulation of a peptide containing this compound, a classical force field would be employed to describe the potential energy of the system as a function of its atomic coordinates. This would allow for the simulation of the peptide's movement over time, providing insights into its conformational landscape. Key areas of investigation would include:
Structural Stability: Assessing how the sterically bulky and electronically modified phenyl ring affects the stability of secondary structures like alpha-helices or beta-sheets.
Solvent Interactions: Analyzing the interaction of the methoxy groups with surrounding solvent molecules, which can influence solubility and self-assembly properties.
Despite the potential for these insights, a diligent search of academic and research databases did not yield any specific studies that have performed molecular modeling or dynamics simulations on peptides containing this compound. Research in this area has focused more broadly on other Fmoc-protected amino acids. For instance, MD simulations have been used to investigate the self-assembly mechanism of Fmoc-protected aliphatic amino acids, demonstrating how environmental parameters can tune the formation of distinct nanostructures.
Table 1: Potential Applications of Molecular Dynamics Simulations to this compound Peptides (Hypothetical)
| Research Question | Potential Simulation Output |
| How do the methoxy groups affect peptide folding? | Ramachandran plots, secondary structure analysis, root-mean-square deviation (RMSD) of the peptide backbone. |
| What is the influence of the Fmoc group on peptide aggregation? | Radial distribution functions, cluster analysis, and visualization of intermolecular interactions. |
| How does the peptide interact with a biological target, such as a receptor? | Binding free energy calculations, identification of key interacting residues, and analysis of the binding pose stability. |
This table is illustrative of the potential research applications and does not represent published data.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. Methods such as Density Functional Theory (DFT) can provide detailed information about electron distribution, molecular orbitals, and reactivity indices.
For this compound, quantum chemical calculations could elucidate:
Electronic Structure: The effect of the two methoxy groups on the electron density of the phenyl ring, which can influence pi-pi stacking interactions and cation-pi interactions.
Reactivity: Prediction of sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding potential degradation pathways or chemical modifications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are key indicators of chemical reactivity and electronic excitability. arxiv.org
Spectroscopic Properties: Theoretical prediction of spectroscopic data, such as NMR chemical shifts or UV-Vis absorption spectra, which can aid in the experimental characterization of the molecule.
While quantum chemical studies have been conducted on related molecules like phenylalanine, tyrosine, and L-dopa to understand the impact of ring substitutions on their physicochemical properties, no specific research applying these methods to this compound has been found in the public domain. arxiv.org Studies on other phenylalanine derivatives have utilized DFT to understand interactions with other molecules, for example, the interaction of a phenylalanine diamide (B1670390) with lecithin (B1663433) was studied at the M06-2X/6-31G(d,p) level of theory.
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Property | Theoretical Method | Potential Insight |
| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP) | Prediction of chemical reactivity and electronic transition energies. |
| Mulliken Atomic Charges | DFT | Identification of electropositive and electronegative centers within the molecule. |
| Molecular Electrostatic Potential | DFT | Visualization of charge distribution and prediction of non-covalent interactions. |
This table represents theoretical properties that could be calculated but is not based on published results for this specific compound.
Emerging Research Directions and Future Perspectives
Exploration of N-Fmoc-2,3-dimethoxy-L-phenylalanine in Supramolecular Chemistry
Supramolecular chemistry, which focuses on non-covalent interactions between molecules, is a primary area where this compound and similar molecules are making an impact. The compound's structure is ideally suited for driving the spontaneous organization of molecules into larger, functional architectures.
Peptide self-assembly is a process where peptide molecules spontaneously arrange themselves into ordered nanostructures. This phenomenon is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals forces. nih.gov In peptides containing aromatic groups, such as this compound, aromatic interactions, specifically π-π stacking, play a crucial role. nih.govacs.org
The fluorenyl (Fmoc) group, a bulky aromatic moiety, provides a strong driving force for self-assembly through π-stacking and hydrophobic interactions. acs.org This interaction, where the electron-rich π-orbitals of adjacent aromatic rings align, is a key factor in the formation of stable, extended structures like nanofibers and ribbons. acs.orgpageplace.de The phenylalanine residue itself also contributes to these aromatic interactions. The interplay of these forces, balanced with hydrogen bonding between the peptide backbones, dictates the final morphology and stability of the resulting supramolecular structures. nih.govacs.org The presence of the Fmoc group helps to create the necessary balance between hydrophobic and hydrophilic characteristics that facilitates self-assembly in aqueous environments. mdpi.commdpi.com
Key Interactions in Peptide Self-Assembly
| Interaction Type | Description | Role in Fmoc-Peptide Assembly |
|---|---|---|
| π-π Stacking | Non-covalent interaction between the orbitals of aromatic rings. | A primary driving force, facilitated by the Fmoc group and phenylalanine ring, leading to ordered aggregation. acs.orgpageplace.de |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen). | Stabilizes the formation of secondary structures like β-sheets, which form the backbone of many self-assembled nanofibers. acs.org |
| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution to exclude water molecules. | The bulky, nonpolar Fmoc group enhances hydrophobicity, promoting aggregation in water. acs.org |
| Electrostatic Interactions | Attractive or repulsive forces between charged groups. | Can be tuned by modifying peptide side chains or pH to control assembly and material properties. acs.orgacs.org |
The self-assembly of peptides like this compound can be harnessed to create supramolecular hydrogels. These are three-dimensional networks of entangled nanofibers that can trap large amounts of water, often exceeding 99% by weight. mdpi.com Such peptide-based hydrogels are of immense interest in biomaterials research due to their inherent biocompatibility, biodegradability, and structural similarity to the native extracellular matrix. nih.govrsc.org
By modifying the peptide sequence or the conditions of assembly (e.g., pH, ionic strength), researchers can control the material's properties, such as stiffness, pore size, and degradation rate. acs.orgrsc.org This tunability makes them ideal for a range of biomedical applications, including:
Tissue Engineering: The hydrogel network can serve as a scaffold for 3D cell culture, mimicking the natural environment and guiding tissue regeneration. acs.orgrsc.org
Drug Delivery: The porous structure can encapsulate therapeutic molecules, allowing for their sustained and localized release, which can enhance efficacy and reduce systemic side effects. mdpi.comnih.gov
Regenerative Medicine: Injectable hydrogels can be delivered in a minimally invasive manner, forming a supportive matrix at the site of injury to promote healing. mdpi.com
The ability of Fmoc-phenylalanine derivatives to form hydrogels has been extensively studied, demonstrating their potential as versatile platforms for creating advanced biomaterials. rsc.orgresearchgate.net
Advanced Applications in Chemical Biology
Chemical biology utilizes chemical tools and approaches to study and manipulate biological systems. Unnatural amino acids, such as this compound, are powerful assets in this field, enabling the creation of novel probes and the modulation of protein activity.
Signal transduction pathways are complex networks that transmit information within and between cells, governing essential processes like growth and proliferation. Peptides and proteins are central components of these pathways. nih.gov Chemically modified peptides can be synthesized to act as tools for studying these intricate systems. nih.govcreative-peptides.com
After deprotection of the Fmoc group, 2,3-dimethoxy-L-phenylalanine can be incorporated into synthetic peptides. These modified peptides can serve as:
Probes for Receptor Binding: The methoxy (B1213986) groups on the phenyl ring alter its electronic and steric properties, potentially leading to modified binding affinities or selectivities for specific receptors. This allows for the development of probes to investigate receptor-ligand interactions.
Tools for Studying Post-Translational Modifications (PTMs): PTMs are critical for regulating signal transduction. nih.gov Peptides containing unnatural amino acids can be used as substrates or inhibitors to study the enzymes responsible for these modifications.
The synthesis of peptides containing unique functional groups is a key strategy for producing research tools that can help unravel the complexity of cellular signaling. nih.gov
A revolutionary approach in chemical biology is the site-specific incorporation of unnatural amino acids (Uaas) into proteins, a technique known as genetic code expansion. nih.govnih.gov This method allows a Uaa to be inserted at a precise location within a protein's sequence inside living cells, enabling researchers to modulate the protein's function in its native environment. nih.govcore.ac.uk
By engineering the cell's translational machinery, a codon that normally signals for translation to stop can be repurposed to encode for a Uaa like 2,3-dimethoxy-L-phenylalanine (once appropriately modified for biological synthesis). nih.gov Introducing this Uaa, with its distinct size and electronic properties, into a protein's active site or an allosteric regulatory site could:
Inhibit or Activate Protein Function: The altered side chain could disrupt or enhance the protein's natural activity.
Introduce Novel Functionality: The Uaa can introduce new chemical properties, such as unique reactivity or spectroscopic handles for imaging. nih.govcore.ac.uk
This powerful technique provides a means to directly control protein function with chemical precision, offering new ways to study protein networks and potentially develop novel therapeutic strategies. nih.govcore.ac.uk
Interdisciplinary Research Opportunities with this compound Analogs
The core structure of this compound can be systematically altered to create a diverse library of analogs. These analogs, featuring different substitution patterns or conformational constraints, open up a wealth of interdisciplinary research opportunities, bridging chemistry, materials science, and medicine.
By changing the position or number of methoxy groups, or by introducing different substituents (e.g., halogens), researchers can fine-tune the properties of the resulting peptides and materials. chemimpex.com For instance, conformationally constrained analogs can be used to control the three-dimensional structure of peptides, which is crucial for their biological activity. nih.gov
The exploration of these analogs could lead to the development of:
Next-Generation Biomaterials: Analogs could be used to create hydrogels with precisely tailored mechanical strengths, degradation profiles, and cell-instructive properties. acs.org
Enhanced Therapeutic Peptides: Modifying the phenylalanine residue can improve a peptide's stability against enzymatic degradation or enhance its binding to a therapeutic target.
Advanced Molecular Probes: Different substituents can serve as unique spectroscopic labels for advanced imaging or diagnostic applications.
Examples of N-Fmoc-Phenylalanine Analogs
| Compound Name | CAS Number | Molecular Formula | Key Feature |
|---|---|---|---|
| This compound | 1260604-86-1 | C26H25NO6 | Subject of article; 2,3-dimethoxy substitution. achemblock.com1pchem.com |
| N-Fmoc-3,4-dimethoxy-L-phenylalanine | 184962-88-7 | C26H25NO6 | Isomeric analog with 3,4-dimethoxy substitution. lgcstandards.com |
| N-Fmoc-3,5-dimethoxy-D-phenylalanine | 2015414-19-2 | C26H25NO6 | Stereoisomer (D-amino acid) with 3,5-dimethoxy pattern. achemblock.com |
| N-Fmoc-4-methoxy-L-phenylalanine | 77128-72-4 | C25H23NO5 | Single methoxy group at the 4-position. fishersci.be |
| Fmoc-2,4-dichloro-L-phenylalanine | Not specified | C24H19Cl2NO4 | Halogenated analog for enhanced stability/efficacy. chemimpex.com |
| N(alpha)-Fmoc-(2S,3R)-3-phenylpipecolic acid | Not specified | Not specified | Conformationally constrained analog for defined peptide geometry. nih.gov |
This interdisciplinary approach, leveraging synthetic chemistry to create novel molecular building blocks, is essential for driving innovation across the scientific spectrum.
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for N-Fmoc-2,3-dimethoxy-L-phenylalanine to ensure stability?
- Answer: Store at 0°C in a dry environment to prevent hydrolysis or decomposition of the Fmoc group. Similar Fmoc-protected dimethoxy derivatives (e.g., Fmoc-3,4-dimethoxy-L-phenylalanine) exhibit enhanced stability under these conditions, as indicated by storage guidelines for structurally analogous compounds . Avoid prolonged exposure to light or moisture, which can degrade the methoxy substituents.
Q. How can researchers optimize coupling efficiency during solid-phase peptide synthesis (SPPS) using this derivative?
- Answer: Maintain a reaction pH between 8–9 using tertiary amines (e.g., DIEA) to activate the carboxyl group while avoiding premature Fmoc deprotection. For sterically hindered residues like 2,3-dimethoxy-L-phenylalanine, extend coupling times (e.g., 2–4 hours) and use coupling agents such as HATU or PyBOP to improve efficiency. Monitor completion via Kaiser or chloranil tests .
Q. What analytical methods are most reliable for characterizing this compound purity?
- Answer: Use reversed-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to assess purity. Confirm identity via ESI-MS (expected [M+H]⁺: ~447.48, based on molecular formula C₂₆H₂₅NO₆) and ¹H-NMR (distinct methoxy proton signals at δ 3.7–3.9 ppm) .
Q. How does the methoxy substitution pattern influence solubility in SPPS-compatible solvents?
- Answer: The 2,3-dimethoxy groups enhance hydrophobicity compared to unmodified phenylalanine. Dissolve in DMF or DMSO (10–20 mM) with gentle heating (40–50°C). Pre-solubilization in minimal DCM may aid dissolution in polar aprotic solvents .
Advanced Research Questions
Q. What strategies mitigate dipeptide formation during Fmoc protection of 2,3-dimethoxy-L-phenylalanine?
- Answer: Dipeptide byproducts arise from intermolecular coupling during Fmoc introduction. Optimize reaction stoichiometry (limit Fmoc-Cl to 1.2 equivalents) and increase reactant concentration to favor intramolecular cyclization. Use NaHCO₃ as a mild base to avoid excessive alkalinity, which accelerates Fmoc cleavage .
Q. How do 2,3-dimethoxy substituents affect peptide secondary structure and aggregation propensity?
- Answer: Methoxy groups at the 2- and 3-positions introduce steric hindrance, destabilizing α-helical conformations while promoting β-sheet or turn motifs. Compare circular dichroism (CD) spectra of peptides incorporating 2,3-dimethoxy vs. 3,4-dimethoxy derivatives. Aggregation can be assessed via Thioflavin T assays .
Q. What alternative Fmoc deprotection methods are suitable for acid-sensitive 2,3-dimethoxy-L-phenylalanine derivatives?
- Answer: Traditional piperidine-based deprotection may degrade acid-labile methoxy groups. Instead, use ionic liquid-mediated cleavage (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) at room temperature, achieving >95% efficiency without side reactions, as demonstrated for Fmoc-α-Me-2-F-Phe .
Q. Can this compound be used in stimuli-responsive hydrogel design?
- Answer: Yes. The aromatic and hydrophobic nature of the dimethoxy-phenyl group enables self-assembly into β-sheet-rich fibrils under mildly acidic conditions (pH 5–6). Rheological studies (e.g., frequency sweeps) reveal storage moduli (G') comparable to Fmoc-tyrosine hydrogels (~10³ Pa), making it suitable for controlled drug release systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
